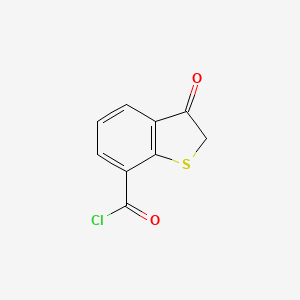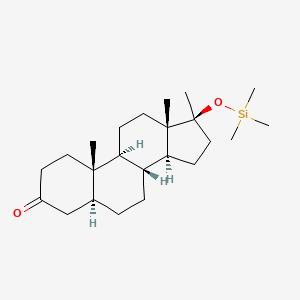
17-O-Trimethylsilyl Mestanolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-O-Trimethylsilyl Mestanolone is a synthetic androgenic anabolic steroid that has been widely used in scientific research. It is also known as TMS and is a derivative of dihydrotestosterone. This steroid has been used to study the biochemical and physiological effects of androgens in various research fields.
Mecanismo De Acción
17-O-Trimethylsilyl Mestanolone works by binding to androgen receptors in the body, which results in the activation of various signaling pathways. This activation leads to an increase in protein synthesis, muscle growth, and bone density. It also leads to the suppression of estrogen production, which can have a protective effect against certain types of cancer.
Biochemical and Physiological Effects
Studies have shown that 17-O-Trimethylsilyl Mestanolone has a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance male sexual characteristics. It has also been shown to have a protective effect against prostate cancer by suppressing estrogen production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 17-O-Trimethylsilyl Mestanolone in lab experiments is its ability to selectively activate androgen receptors. This allows researchers to study the effects of androgens on specific tissues and organs. However, one limitation of using this steroid is that it can be difficult to obtain and may be expensive.
Direcciones Futuras
There are several future directions for research involving 17-O-Trimethylsilyl Mestanolone. One area of interest is the development of new and more effective androgen receptor modulators. Another area of interest is the investigation of the role of androgens in the development of other types of cancer, such as breast cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this steroid.
Métodos De Síntesis
The synthesis of 17-O-Trimethylsilyl Mestanolone involves the reaction of mestanolone with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 17-O-Trimethylsilyl Mestanolone, which is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
17-O-Trimethylsilyl Mestanolone has been used in various scientific research fields, including pharmacology, biochemistry, and physiology. This steroid has been used to study the effects of androgens on muscle growth, bone density, and male sexual characteristics. It has also been used to investigate the role of androgens in the development of prostate cancer.
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-17-trimethylsilyloxy-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2Si/c1-21-12-9-17(24)15-16(21)7-8-18-19(21)10-13-22(2)20(18)11-14-23(22,3)25-26(4,5)6/h16,18-20H,7-15H2,1-6H3/t16-,18+,19-,20-,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEUJDWURSKKQN-PDFLQEANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858542 |
Source


|
| Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-O-Trimethylsilyl Mestanolone | |
CAS RN |
145760-86-7 |
Source


|
| Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




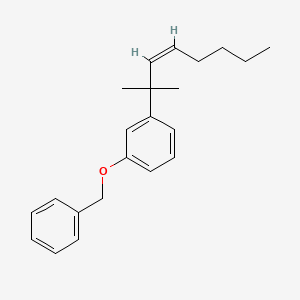
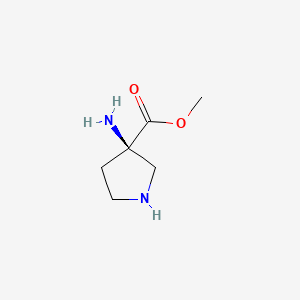
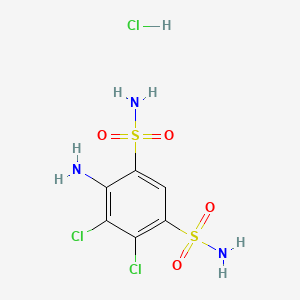


![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)
![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)
